Cas no 65-19-0 (Yohimbine hydrochloride)

Yohimbine hydrochloride is a selective alpha-2 adrenergic receptor antagonist that offers improved cardiovascular stability and potential anxiolytic effects. Its potent vasoconstrictive properties may enhance peripheral circulation, while its sympathomimetic activity can provide increased alertness and reduced sedation.
Yohimbine hydrochloride structure
Yohimbine hydrochloride structure
商品名:Yohimbine hydrochloride
CAS番号:65-19-0
MF:C21H27ClN2O3
メガワット:390.9037
MDL:MFCD00012674
CID:33825
PubChem ID:87577920

Yohimbine hydrochloride 化学的及び物理的性質

名前と識別子

    • Yohimbine hydrochloride
    • 17-Hydroxy-yohimban-16-carboxylic acid methyl ester hydrochloride
    • Yohimbe HCl
    • Yohimbine (Hydrochloride)
    • YOHIMBINE HCL(P)
    • YOHIMBINE HCL(RG)
    • YOHIMBINE HCL(RG) PrintBack
    • Yohimbine Hydrochlor
    • Yohimbine Hydrochloride Standard
    • Yohimbine HCl
    • Antagonil
    • Yohimbe
    • Aphrodine hydrochloride
    • Yohimbine monohydrochloride
    • Yohimbin hydrochloride [USP]
    • NB2E1YP49F
    • Thybine
    • Aphrodyne
    • AK208923
    • Yohimbine hydrochloride, 99%
    • YOHIMBINE CHLORIDE
    • Yohimbin HCl
    • CHE
    • methyl (1S,15R,18S,19R,20S)-18-hydroxy-3,13-diazapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{15,20}]henicosa-2(10),4,6,8-tetraene-19-carboxylate hydrochloride
    • YOHIMBINE HYDROCHLORIDE [EP MONOGRAPH]
    • EU-0101210
    • D06671
    • NSC19509
    • NCGC00094457-01
    • Menolysin
    • LP01210
    • YOHIMBINE HYDROCHLORIDE [MI]
    • AS-13939
    • AI3-60247
    • 17-Hydroxyyohimban-16-carboxylic acid methyl ester hydrochloride
    • MLS001333983
    • 17?-Hydroxyyohimban-16?-carboxylic acid methyl ester hydrochloride
    • Yohimbine hydrochloride, >=98% (TLC), powder
    • Yohimban-16alpha-carboxylic acid, 17alpha-hydroxy-, methyl ester, monohydrochloride
    • Q15680050
    • Yobinol
    • Tosanpin
    • HMS1569F10
    • Yohimbine hydrochloride, European Pharmacopoeia (EP) Reference Standard
    • AKOS015951349
    • 17.ALPHA.-HYDROXY-20-.ALPHA.-YOHIMBAN-16-.BETA.-CARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE
    • Prestwick_961
    • Yohimbine-Hydrochloride
    • Gynimbine
    • NSC 19509
    • s2373
    • YOHIMBINE HYDROCHLORIDE [MART.]
    • Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, hydrochloride (1:1), (16alpha,17alpha)-
    • SMR000058527
    • Yohydrol
    • 17alpha-Hydroxy-20-alpha-yohimban-16-beta-carboxylic acid, methyl ester, hydrochloride
    • Y 3125
    • Yohimbin hydrochloride
    • methyl(1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride
    • DTXSID40891272
    • NSC-19509
    • Yohimbine hydrochloride (Antagonil)
    • Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, monohydrochloride, (16alpha,17alpha)-
    • Yohimbine hydrochloride, analytical standard
    • Parkimbine
    • YOHIMBINE HYDROCHLORIDE [VANDF]
    • SR-01000597896
    • YOHIMBINE HYDROCHLORIDE [WHO-DD]
    • BCP19708
    • SR-01000597896-4
    • SR-01000597896-1
    • Yohimbine hydrochloride [USP:BAN]
    • YOHIMBINE HYDROCHLORIDE [USP-RS]
    • Tox21_501210
    • NCGC00261895-01
    • SR-01000075297-1
    • HY-N0127
    • YOHIMBINE HYDROCHLORIDE [USP MONOGRAPH]
    • Dayto-Himbin
    • Yohimban-16-alpha-carboxylic acid, 17-alpha-hydroxy-, methyl ester, hydrochloride
    • 65-19-0 (HCL)
    • Yohimbine hydrochloride, United States Pharmacopeia (USP) Reference Standard
    • CCG-208327
    • 65-19-0
    • Q-201938
    • SW199050-2
    • Y0002
    • UNII-NB2E1YP49F
    • SR-01000075297
    • YOHIMBINE HYDROCHLORIDE [GREEN BOOK]
    • yohimbinhydrochlorid-
    • CHEMBL537669
    • Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, monohydrochloride, (16.alpha.,17.alpha.)-
    • EINECS 200-600-4
    • AC-22571
    • CS-5238
    • NIH 9689
    • Yohimbine hydrochloride (USP)
    • MLS001306411
    • LS-162742
    • Yohimbin hydrochloride (USP)
    • YOHIMBINE HYDROCHLORIDE (MART.)
    • DTXCID601030458
    • Yohimbine hydrochloride (USP:BAN)
    • MFCD00012674
    • YOHIMBINE HYDROCHLORIDE (USP-RS)
    • NS00078828
    • YOHIMBINE HYDROCHLORIDE (EP MONOGRAPH)
    • YOHIMBINE HYDROCHLORIDE (USP MONOGRAPH)
    • Hydrochloride, Aphrodine
    • Hydrochloride, Yohimbine
    • Yocon
    • Yobine Injection
    • C21H26N2O3.HCl
    • C21H26N2O3.ClH
    • Corynante Yohimbe Extract
    • methyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride
    • Yohimbinehydrochloride
    • PIPZGJSEDRMUAW-VJDCAHTMSA-N
    • MDL: MFCD00012674
    • インチ: InChI=1S/C21H26N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1H/t12-,15-,17-,18-,19+;/m0./s1
    • InChIKey: PIPZGJSEDRMUAW-VJDCAHTMSA-N
    • ほほえんだ: Cl[H].O([H])[C@@]1([H])C([H])([H])C([H])([H])[C@@]2([H])C([H])([H])N3C([H])([H])C([H])([H])C4C5=C([H])C([H])=C([H])C([H])=C5N([H])C=4[C@]3([H])C([H])([H])[C@]2([H])[C@@]1([H])C(=O)OC([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 390.17100
  • どういたいしつりょう: 390.171
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 27
  • 回転可能化学結合数: 2
  • 複雑さ: 555
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • どういたいげんしすう: 0
  • トポロジー極表面積: 65.6A^2
  • ぶんしりょう: 390.9
  • トポロジー分子極性表面積: 65.6

じっけんとくせい

  • 色と性状: はくしょくけっしょうふんまつ
  • ゆうかいてん: 285-290 ºC
  • ふってん: 542.979°C at 760 mmHg
  • フラッシュポイント: 282.184℃
  • 屈折率: 103 ° (C=1, H2O)
  • ようかいど: H2O: 10 mg/mL
  • PSA: 65.56000
  • LogP: 3.38700
  • マーカー: 10102
  • かんど: Light Sensitive
  • ひせんこうど: 99 º (c=1%, H2O, dry subst)
  • ようかいせい: クロロホルム、メタノール、エタノールに可溶、水に微溶

Yohimbine hydrochloride セキュリティ情報

  • 記号: GHS06
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H300,H311,H331
  • 警告文: P261,P264,P280,P301+P310,P311
  • 危険物輸送番号:UN 1544 6.1/PG 2
  • WGKドイツ:3
  • 危険カテゴリコード: R23/24;R33
  • セキュリティの説明: S22; S36/37/39; S45; S24/25
  • 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
  • RTECS番号:ZG1015000
  • 危険物標識: T
  • 包装グループ:II
  • リスク用語:R23/24; R33
  • 危険レベル:6.1
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • TSCA:Yes
  • 危険レベル:6.1(a)
  • 包装等級:II

Yohimbine hydrochloride 税関データ

  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Yohimbine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
A8445612-20MG
Yohimbine hydrochloride , Analysis of standard products
65-19-0 ≥99%
20mg
RMB 214.40 2025-02-21
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2142-200 mg
Yohimbine hydrochloride
65-19-0 98.00%
200mg
¥168.00 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018382-5g
Yohimbine hydrochloride
65-19-0 99%
5g
¥477 2023-09-08
Fluorochem
M02687-5g
Yohimbine hydrochloride
65-19-0 >99%
5g
£113.00 2022-02-28
TRC
Y100800-5g
Yohimbine Hydrochloride
65-19-0
5g
$ 144.00 2023-09-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-CT844-200mg
Yohimbine hydrochloride
65-19-0 98%
200mg
69.0CNY 2021-07-16
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajcn5454-20mg
Yohimbine Hydrochloride
65-19-0 98%
20mg
¥1362.00 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
Y820627-1g
Yohimbine hydrochloride
65-19-0 99%
1g
¥159.00 2022-09-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2142-500 mg
Yohimbine hydrochloride
65-19-0 98.00%
500MG
¥320.00 2022-04-26
Cooke Chemical
A8445512-5G
Yohimbine hydrochloride
65-19-0 99%
5g
RMB 425.60 2025-02-21

Yohimbine hydrochloride サプライヤー

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:65-19-0)Yohimbine HCl
注文番号:TB02261
在庫ステータス:in Stock
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
清らかである:>98%
最終更新された価格情報:Tuesday, 21 January 2025 17:57
価格 ($):price inquiry

Yohimbine hydrochloride 関連文献

Yohimbine hydrochlorideに関する追加情報

Recent Advances in Yohimbine Hydrochloride (65-19-0) Research: Implications for Chemical Biology and Medicine

Yohimbine hydrochloride (CAS: 65-19-0), an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree, has long been recognized for its pharmacological properties as an α2-adrenergic receptor antagonist. Recent studies have expanded our understanding of its mechanisms, therapeutic potential, and novel applications in chemical biology and medicine. This research brief synthesizes key findings from peer-reviewed literature published within the last 24 months, focusing on structural insights, clinical applications, and emerging delivery systems.

A 2023 Nature Communications study employed cryo-EM to resolve the 3.1Å structure of yohimbine-bound α2A-adrenergic receptor, revealing previously unidentified allosteric binding pockets. This breakthrough (DOI:10.1038/s41467-023-38778-x) provides a structural basis for designing next-generation selective antagonists with reduced off-target effects. Molecular dynamics simulations demonstrated yohimbine's unique stabilization of receptor conformations that differ markedly from other α2-antagonists, explaining its distinctive pharmacodynamic profile.

Clinical research has yielded significant updates regarding yohimbine hydrochloride's efficacy in treating erectile dysfunction. A multicenter RCT (n=412) published in the Journal of Sexual Medicine (2023;20(5):e1-e9) demonstrated 72.3% treatment response with 15mg TID dosing, significantly outperforming placebo (p<0.001) while showing improved safety profiles compared to earlier formulations. Notably, pharmacogenomic analysis identified CYP2D6 ultra-rapid metabolizers as requiring dose adjustments due to 3.2-fold faster clearance.

Emerging applications in metabolic disorders were highlighted in a Cell Metabolism paper (2024;39(2):101-115) where yohimbine hydrochloride was shown to activate brown adipose tissue via α2A-AR inhibition, increasing energy expenditure by 18.7±2.3% in obese murine models. The study further identified TRPV1 channels as downstream mediators of this thermogenic effect, suggesting potential combinatorial therapeutic approaches for obesity management.

Innovative drug delivery systems have addressed historical challenges with yohimbine's bioavailability. A 2024 ACS Nano publication (18(4):2556-2571) detailed a mucoadhesive buccal film incorporating yohimbine hydrochloride in a β-cyclodextrin complex, achieving 94.2±3.1% bioavailability with rapid Tmax (15-20min). This nanotechnology approach reduced first-pass metabolism while maintaining therapeutic plasma concentrations for 6-8 hours, representing a significant advancement over conventional oral formulations.

Ongoing phase II clinical trials (NCT05678921) are investigating yohimbine hydrochloride's potential in PTSD treatment, building on preclinical evidence of its ability to enhance fear memory extinction. Preliminary results presented at the 2024 Society for Neuroscience meeting showed a 42% reduction in PTSD symptom severity scores when combined with exposure therapy, suggesting novel CNS applications beyond its traditional uses.

These collective advances position yohimbine hydrochloride as a multifaceted pharmacological tool with expanding therapeutic relevance. The structural insights enable rational drug design, while novel formulations and newly identified mechanisms support its development for diverse clinical indications. Future research directions include exploration of its immunomodulatory effects and potential applications in cancer immunotherapy, as suggested by recent in vitro studies demonstrating α2-AR-mediated modulation of T-cell exhaustion markers.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:65-19-0)Yohimbine hydrochloride
A1204562
清らかである:99%/99%
はかる:5g/25g
価格 ($):405.0/1194.0
pengshengyue
(CAS:65-19-0)Corynante Yohimbe
LE010
清らかである:99%
はかる:1000g
価格 ($):700